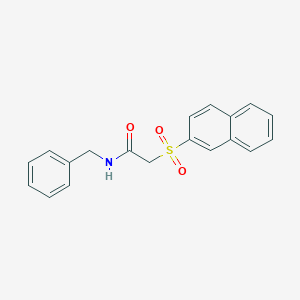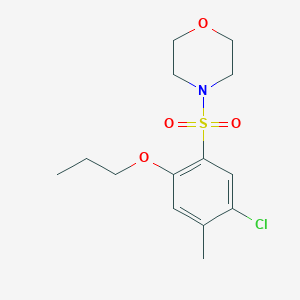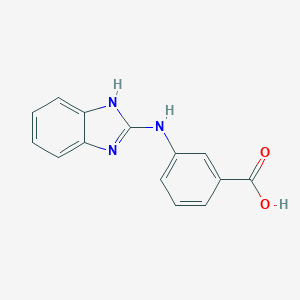![molecular formula C19H15FN2O3S B498623 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-74-5](/img/structure/B498623.png)
1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a compound with the molecular formula C19H15FN2O3S . It belongs to the class of heterocyclic compounds known as indoles, which are crucial in medicinal chemistry . Indole derivatives have been gaining a lot of interest due to their wide range of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Synthesis Analysis
The synthesis of indole-sulfonamide derivatives, such as “this compound”, involves a variety of techniques . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been recently produced and exhibit strong antimicrobial actions . The goal of recent research has been to present the most recent methods for synthesizing indole-sulfonamide derivatives .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Chemical Reactions Analysis
Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . The exact interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific targets and the structure of the indole derivative.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . The specific effects would depend on the compound’s targets and mode of action.
実験室実験の利点と制限
1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in clinical trials, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One potential direction is to investigate its efficacy in clinical trials for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to develop novel formulations of this compound that can improve its solubility and bioavailability. Additionally, future research can focus on elucidating the molecular mechanisms underlying the biological effects of this compound, which can provide insights into its potential therapeutic applications.
合成法
1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Suzuki-Miyaura coupling reaction, and the Heck reaction. The Claisen-Schmidt condensation reaction involves the condensation of 2-acetylbenzoic acid with 2-fluorobenzaldehyde in the presence of a base, followed by the addition of ethylamine and sulfonamide. The Suzuki-Miyaura coupling reaction involves the coupling of 2-fluorobenzaldehyde with a boronic acid derivative, followed by the addition of ethylamine and sulfonamide. The Heck reaction involves the coupling of 2-fluorobenzaldehyde with ethyl acrylate in the presence of a palladium catalyst, followed by the addition of ethylamine and sulfonamide.
科学的研究の応用
1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. This compound has also been found to possess anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. Additionally, this compound has been found to possess neuroprotective properties by protecting neurons from oxidative stress and inflammation.
特性
IUPAC Name |
1-ethyl-N-(2-fluorophenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-22-16-10-11-17(12-6-5-7-13(18(12)16)19(22)23)26(24,25)21-15-9-4-3-8-14(15)20/h3-11,21H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKLWBVFIRJUNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4F)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-1-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-butanone](/img/structure/B498540.png)
![1-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B498543.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B498544.png)




![N-(2-chlorobenzyl)-N-[4-(dimethylamino)benzyl]amine](/img/structure/B498553.png)
![N-(4-{[2-(allyloxy)-3-ethoxybenzyl]amino}phenyl)acetamide](/img/structure/B498555.png)
![N-tert-butyl-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B498556.png)
![N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B498558.png)


![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid](/img/structure/B498563.png)